(Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide
CAS No.: 1217198-92-9
Cat. No.: VC7528656
Molecular Formula: C18H19BrN2S
Molecular Weight: 375.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217198-92-9 |
|---|---|
| Molecular Formula | C18H19BrN2S |
| Molecular Weight | 375.33 |
| IUPAC Name | 3-ethyl-N-(4-methylphenyl)-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
| Standard InChI | InChI=1S/C18H18N2S.BrH/c1-3-20-17(15-7-5-4-6-8-15)13-21-18(20)19-16-11-9-14(2)10-12-16;/h4-13H,3H2,1-2H3;1H |
| Standard InChI Key | XXXHJIIAJRDUQW-TVWXOORISA-N |
| SMILES | CCN1C(=CSC1=NC2=CC=C(C=C2)C)C3=CC=CC=C3.Br |
Introduction
Synthesis of Thiazole Derivatives
Thiazole derivatives are typically synthesized through reactions involving thioamides or thioesters with various reagents. For instance, the synthesis of similar thiazole compounds often involves the reaction of substituted hydrazine-carbothioamides with chloroacetone in the presence of a catalyst like triethylamine (Et3N) . The reaction conditions can vary, including stirring at room temperature or refluxing in ethanol for several hours.
Structural Characteristics
The structure of thiazole derivatives, including (Z)-N-(3-ethyl-4-phenylthiazol-2(3H)-ylidene)-4-methylaniline hydrobromide, typically involves a thiazole ring with substituents at the 3 and 4 positions. The "Z" configuration indicates the stereochemistry of the double bond in the molecule. The presence of an ethyl group at the 3 position and a phenyl group at the 4 position of the thiazole ring, along with a 4-methylaniline moiety, contributes to its structural complexity.
Spectroscopic Analysis
Spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry are commonly used to confirm the structure of thiazole derivatives. For example, IR spectra might show peaks corresponding to C=N and C=C stretching, while NMR spectra would provide detailed information about the molecular structure, including the chemical shifts of hydrogen and carbon atoms .
Potential Applications
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